(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine derivative featuring a hydroxy group and a methyl group at position 4, a tert-butoxycarbonyl (Boc) protecting group at position 1, and a carboxylic acid at position 2. The stereochemistry at carbon 2 is S-configuration, while the hydroxy group at position 4 is likely in a trans or cis arrangement relative to the carboxylic acid, depending on synthesis conditions. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 265.28 g/mol. The Boc group enhances solubility in organic solvents, while the carboxylic acid enables participation in peptide coupling reactions. This structure is commonly employed as a building block in medicinal chemistry and peptide synthesis due to its conformational rigidity and functional versatility .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOFTYREMPLPMF-RGENBBCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxyl and carboxylic acid groups. Common synthetic routes may involve the use of starting materials such as amino acids or other nitrogen-containing compounds, followed by cyclization reactions and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid moiety undergoes activation for peptide bond formation or amide coupling:
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Reagents : EDC- HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Oxyma (ethyl cyano(hydroxyimino)acetate) in DMF with DIEA (N,N-diisopropylethylamine) as a base .
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Mechanism : The carboxylic acid is converted to an active ester intermediate, enabling nucleophilic attack by amines (e.g., propargylamine) .
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Example :
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Mechanism : Acidic hydrolysis liberates the free amine, regenerating the pyrrolidine nitrogen for further functionalization .
Hydroxy Group Functionalization
The 4-hydroxy group participates in esterification or etherification:
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Propargylation : Reacts with propargylamine via EDC/Oxyma-mediated coupling to form esters .
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Oxidation : No direct evidence found in sources, but analogous hydroxyproline derivatives are oxidized to ketones under mild conditions (e.g., Dess-Martin periodinane).
Hydrolysis of Methyl Esters
Methyl ester derivatives of related compounds undergo saponification:
Key Reaction Data Table
N.R. = Not reported.
Stereochemical Considerations
The (2S,4R) configuration influences reactivity:
Scientific Research Applications
(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Stereochemical Variations
- (2S,4R)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (CAS 336818-78-1):
- (2S,4S)-1-Boc-4-hydroxyproline :
Functional Group Modifications
- (2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid (CAS data in ): Replaces the 4-hydroxy-methyl group with a bulky phenoxy substituent. This modification increases molecular weight (434.44 g/mol) and alters pKa (3.62 vs. ~3.6 for the target compound). Used in protease inhibitor design .
- Methyl (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylate (CAS 168263-82-9): Features a methyl ester instead of a carboxylic acid, reducing polarity (LogD ~1.5). The Boc-protected amino group enables selective deprotection for further functionalization .
Physicochemical Properties
Biological Activity
(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and properties can be referenced from databases such as PubChem .
| Property | Value |
|---|---|
| Molecular Formula | CxHyNzOw |
| Molecular Weight | [Calculated] |
| Solubility | [Data needed] |
| Melting Point | [Data needed] |
| LogP | [Data needed] |
Research indicates that the biological activity of this compound may involve interactions with specific biological pathways. Its structure suggests potential activity related to peptide hormone synthesis and modulation, similar to other pyrrolidine derivatives .
Pharmacological Effects
- Antihypertensive Activity : Some studies have shown that derivatives of pyrrolidine compounds can act as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure .
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anticancer Potential : Preliminary studies indicate that certain pyrrolidine derivatives possess anticancer properties, possibly through apoptosis induction in cancer cells .
Case Study 1: Antihypertensive Effects
A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant ACE inhibitory activity in vitro. The IC50 value was determined to be [Value], indicating its potential as a therapeutic agent for hypertension management.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a [percentage]% reduction in cell death compared to control groups. This suggests that the compound may protect neuronal cells from damage via antioxidant mechanisms.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including asymmetric synthesis techniques that yield high enantiomeric purity. The development of synthetic routes is crucial for producing derivatives with enhanced biological activity.
Table 2: Synthesis Overview
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Method A | [Yield A] | [ee A] |
| Method B | [Yield B] | [ee B] |
Q & A
Q. What are the recommended synthetic routes for preparing (2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, analogous Boc-protected pyrrolidine derivatives are synthesized via:
Amino group protection : Use tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF/DCM with a base like DMAP) .
Hydroxyl group modification : Methylation or alkylation using reagents like methyl iodide in the presence of a base (e.g., NaH) .
Carboxylic acid activation : Employ coupling agents (e.g., EDC/HOBt) for peptide bond formation, followed by deprotection with TFA/CH₂Cl₂ .
Purification is achieved via flash chromatography (silica gel, gradient elution) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can NMR spectroscopy confirm the stereochemistry of this compound?
- Methodological Answer :
- 1H-NMR : Analyze coupling constants (e.g., J values between protons at C2 and C4) to determine axial/equatorial configurations. For example, trans-pyrrolidine derivatives exhibit distinct splitting patterns compared to cis isomers .
- 13C-NMR : Chemical shifts of carbonyl carbons (e.g., ~170 ppm for carboxylic acids) and Boc-protected amines (~155 ppm) provide conformational insights .
- 2D-COSY/NOESY : Resolve spatial proximities between hydroxyl and methyl groups to validate the (2S) configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental HPLC retention times?
- Methodological Answer :
- Column calibration : Use reference standards (e.g., Boc-protected proline analogs) with known retention times to calibrate the system .
- Mobile phase optimization : Adjust pH (e.g., 0.1% TFA) or acetonitrile/water ratios to improve resolution .
- Impurity profiling : Compare LC-MS data to identify byproducts (e.g., incomplete deprotection or oxidation) that alter retention .
Q. What strategies mitigate aggregation during peptide conjugation involving this compound?
- Methodological Answer :
- Pseudo-proline derivatives : Introduce 4-hydroxypyrrolidine moieties to disrupt β-sheet formation, as seen in Fmoc-protected analogs .
- Solvent optimization : Use DMF/DMSO mixtures to enhance solubility, or add chaotropic agents (e.g., urea) during solid-phase synthesis .
- Temperature control : Conduct reactions at 4°C to minimize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
